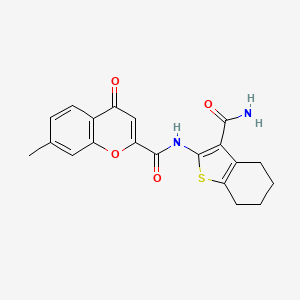

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

The compound N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic organic molecule featuring a benzothiophene core fused with a chromene ring system. Key structural attributes include:

- Benzothiophene moiety: A 4,5,6,7-tetrahydro-1-benzothiophen-2-yl group substituted with a carbamoyl group at position 2.

- Chromene moiety: A 4-oxo-4H-chromene-2-carboxamide group with a methyl substituent at position 5.

The molecular formula is inferred as C₂₀H₁₉N₂O₄S (molecular weight ≈ 399.44 g/mol), though experimental validation is required.

Properties

Molecular Formula |

C20H18N2O4S |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H18N2O4S/c1-10-6-7-11-13(23)9-15(26-14(11)8-10)19(25)22-20-17(18(21)24)12-4-2-3-5-16(12)27-20/h6-9H,2-5H2,1H3,(H2,21,24)(H,22,25) |

InChI Key |

UKMBGHRRPPLFQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

Introduction of the Carbamoyl Group: The carbamoyl group is introduced via reaction with isocyanates or carbamoyl chlorides under controlled conditions.

Chromene Carboxamide Formation: The chromene carboxamide moiety is synthesized through condensation reactions involving chromene derivatives and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations

Substituent Effects: The chlorine atom in 873080-85-4 increases molecular weight and lipophilicity compared to the target compound. The methoxypropylcarbamoyl group adds flexibility but may reduce metabolic stability . The quinoxaline ring in 796066-86-9 introduces two additional nitrogen atoms, enhancing aromaticity and hydrogen-bonding capacity. Its higher XLogP3 (4.4 vs. inferred ~3.5 for the target) suggests greater lipophilicity, likely influencing membrane permeability .

Hydrogen-Bonding Profiles: All compounds share two hydrogen-bond donors (amide NH and carbamoyl NH), but acceptor counts vary due to heterocyclic oxygen/nitrogen atoms. The target compound’s five acceptors (vs. 4–6 in analogs) balance polarity and lipophilicity.

Lumping Strategy Relevance :

- As per , compounds with shared benzothiophene-carboxamide scaffolds may exhibit similar reactivity or environmental behavior, enabling predictive modeling via lumping strategies .

Research Implications

- Drug Design: The quinoxaline analog (796066-86-9) demonstrates how aromatic nitrogen-rich systems enhance LogP, a critical factor in blood-brain barrier penetration .

- Environmental Fate : The lumping strategy suggests that the target compound’s degradation pathways may align with its analogs, particularly in aqueous or oxidative conditions .

- Synthetic Feasibility : The pyrazole analog (1005597-95-4) highlights the trade-off between structural simplicity and bioactivity, guiding scaffold prioritization in medicinal chemistry .

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step processes that may include reactions such as cyclization and functionalization. For instance, a related study synthesized various chromene derivatives and assessed their pharmacological profiles, revealing significant anticancer and antifungal properties .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chromene derivatives. The compound has shown promising results in inhibiting growth in various cancer cell lines:

- Cell Lines Tested :

- Human prostate cancer (PC-3)

- Lung cancer (SK-LU-1)

In vitro testing indicated that certain chromene derivatives exhibited higher activity than standard chemotherapeutics like cisplatin and topotecan . The mechanism of action often involves the inhibition of critical enzymes such as topoisomerase, which is essential for DNA replication in cancer cells .

Antifungal Activity

The antifungal properties of the compound have also been explored. Studies indicated that it could inhibit the growth of several Candida species with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole . The dual inhibition mechanism targeting both cancer and fungal cells suggests a versatile therapeutic profile.

The biological activity of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can be attributed to its ability to interact with specific biological targets:

- Topoisomerase Inhibition : This enzyme is crucial for DNA unwinding during replication. Inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Cytochrome P450 Enzymes : These enzymes are involved in drug metabolism and biosynthesis of steroids; their inhibition can disrupt cellular processes in fungi .

Study 1: Anticancer Efficacy

A recent study evaluated a series of chromene derivatives against human prostate and lung cancer cell lines. The results showed that compounds similar to N-(3-carbamoyl...carboxamide demonstrated IC50 values significantly lower than those of standard treatments, indicating superior efficacy .

Study 2: Antifungal Activity

In another study focusing on antifungal activity against Candida spp., the tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL. These results were promising compared to fluconazole, suggesting potential for development as a new antifungal therapy .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.